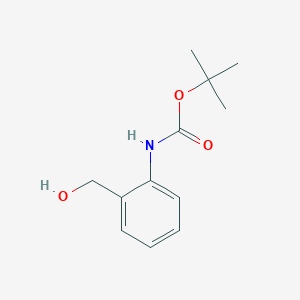

tert-Butyl (2-(hydroxymethyl)phenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[2-(hydroxymethyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)13-10-7-5-4-6-9(10)8-14/h4-7,14H,8H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQAMZZFIHGASEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90571072 | |

| Record name | tert-Butyl [2-(hydroxymethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164226-32-8 | |

| Record name | tert-Butyl [2-(hydroxymethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 164226-32-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (2-(hydroxymethyl)phenyl)carbamate

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Core Introduction and Physicochemical Profile

tert-Butyl (2-(hydroxymethyl)phenyl)carbamate is a bifunctional organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Structurally, it is a derivative of 2-aminobenzyl alcohol where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This specific arrangement of a protected amine and a primary alcohol on an aromatic scaffold makes it a highly versatile and valuable building block for the synthesis of a wide range of complex molecules, including nitrogen-containing heterocycles and pharmacologically active agents.

The strategic placement of the Boc protecting group is central to its utility. The Boc group is renowned for its stability under a variety of reaction conditions, yet it can be removed cleanly under specific acidic conditions.[1][2] This allows chemists to selectively perform reactions at the hydroxyl group without interference from the amine, and then deprotect the amine at a later synthetic stage to introduce further complexity. This "orthogonal" control over reactive sites is a cornerstone of modern multi-step synthesis.

Physicochemical and Handling Data

The fundamental properties of this compound are summarized below. Proper handling and storage are crucial for maintaining its integrity.

| Property | Value | Source(s) |

| CAS Number | 164226-32-8 | [3][4] |

| Molecular Formula | C₁₂H₁₇NO₃ | [3][5] |

| Molecular Weight | 223.27 g/mol | [3][5] |

| Physical Form | Off-white to yellow solid | [6] |

| Purity | Typically ≥97% | [3][6] |

| Storage Conditions | 2-8 °C, in a dry, well-ventilated place | [3][7] |

| Shipping Conditions | Room Temperature | [3][6] |

Section 2: Synthesis and Mechanistic Rationale

The most common and direct synthesis of this compound involves the selective N-protection of 2-aminobenzyl alcohol. The causality behind this selective reaction lies in the differential nucleophilicity of the amino and hydroxyl groups.

Expertise & Experience Insight: The nitrogen atom of an aromatic amine is inherently more nucleophilic than the oxygen atom of a primary alcohol.[8] This allows for a chemoselective reaction with an electrophilic Boc-donating reagent, such as di-tert-butyl dicarbonate (Boc₂O), at the amino group while leaving the hydroxyl group untouched. The reaction is typically performed in the presence of a mild base to neutralize the acidic byproduct.[9]

Recommended Synthesis Protocol

This protocol is a self-validating system designed for high yield and purity.

-

Setup: To a round-bottom flask, add 2-aminobenzyl alcohol (1.0 eq) and dissolve it in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile.

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Then, add a base, such as triethylamine (NEt₃, 1.2 eq) or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[9]

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure compound.

Synthesis Workflow Diagram

Caption: Workflow for the Boc protection of 2-aminobenzyl alcohol.

Section 3: Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical step. The following are the expected results from standard analytical techniques.

-

¹H NMR: The spectrum should show characteristic signals for the tert-butyl group (a singlet at ~1.5 ppm integrating to 9H), aromatic protons (multiplets in the 7.0-7.5 ppm range), the methylene protons of the -CH₂OH group (a singlet or doublet around 4.6 ppm), and the carbamate N-H proton (a broad singlet).

-

¹³C NMR: Key signals include the quaternary and methyl carbons of the Boc group (~80 ppm and ~28 ppm, respectively), the aromatic carbons, the methylene carbon (~64 ppm), and the carbamate carbonyl carbon (~154 ppm).

-

IR Spectroscopy: Expect strong absorption bands corresponding to the N-H stretch (~3300-3400 cm⁻¹), the O-H stretch of the alcohol (~3400-3500 cm⁻¹), C-H stretches, and a very strong carbonyl (C=O) stretch from the carbamate group at ~1680-1700 cm⁻¹.[10]

-

Mass Spectrometry (MS): In ESI+ mode, the spectrum should show a peak corresponding to the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.[10]

Section 4: Applications in Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate. The primary alcohol can be easily oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group for nucleophilic substitution, all while the amine remains protected.

A prime example of its application is in the synthesis of novel anti-inflammatory agents.[10] In a multi-step synthesis, the alcohol can be oxidized to an aldehyde, which can then participate in cyclization reactions to form heterocyclic scaffolds. The Boc-protected amine ensures that the nitrogen does not interfere with these transformations.

Example Synthetic Application Workflow

The following diagram illustrates a generalized pathway where the title compound is used as a scaffold in drug development.

Caption: Generalized synthetic pathway utilizing the title compound.

Section 5: Key Reactions: Deprotection Chemistry

The removal of the Boc group is a critical step that unmasks the amine for further functionalization. This is almost universally achieved under acidic conditions.

Trustworthiness Insight: The mechanism proceeds via protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation.[11] This cation can then either be trapped by a nucleophile or eliminate a proton to form isobutene gas. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.[11] This clean decomposition into gaseous byproducts is a key advantage of the Boc group.

Deprotection Protocol

-

Setup: Dissolve the Boc-protected compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.

-

Acid Addition: Add a strong acid such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of hydrogen chloride (HCl) in dioxane (e.g., 4M).[9]

-

Reaction: Stir the solution at room temperature. The reaction is typically rapid (30-60 minutes). Monitor by TLC.

-

Workup: Upon completion, remove the acid and solvent under reduced pressure. The product is often obtained as the corresponding ammonium salt (e.g., TFA or HCl salt). To obtain the free amine, a basic workup with aqueous NaHCO₃ or NaOH is required, followed by extraction.

Field-Proven Insight: The liberated tert-butyl cation is a potent electrophile and can cause unwanted side reactions, such as alkylation of electron-rich aromatic rings or other nucleophilic sites on the substrate.[12] To prevent this, a "scavenger" like triethylsilane (TES) or anisole is often added to the reaction mixture to trap the cation.

Deprotection Mechanism Diagram

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. vibrantpharma.com [vibrantpharma.com]

- 4. CAS#:164226-32-8 | this compound | Chemsrc [chemsrc.com]

- 5. tert-butyl N-hydroxy-N-(2-methylphenyl)carbamate | C12H17NO3 | CID 25147080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tert-Butyl (4-(hydroxymethyl)phenyl)carbamate | 144072-29-7 [sigmaaldrich.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Amine Protection / Deprotection [fishersci.co.uk]

- 10. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

The Strategic Utility of N-Boc-2-aminobenzyl Alcohol in Heterocyclic Synthesis for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Architectural Element in Medicinal Chemistry

In the landscape of modern drug discovery, the efficient construction of complex molecular architectures with precision and control is paramount. N-Boc-2-aminobenzyl alcohol (CAS Number: 164226-32-8), also known as tert-Butyl (2-(hydroxymethyl)phenyl)carbamate, has emerged as a valuable and versatile building block in synthetic organic chemistry. While not a therapeutic agent itself, its significance lies in its role as a key intermediate for the synthesis of a class of privileged heterocyclic scaffolds known as quinazolines and quinazolinones. This guide provides a comprehensive technical overview of the properties of N-Boc-2-aminobenzyl alcohol and its strategic application in the synthesis of medicinally relevant compounds, offering insights into the causality behind its use in drug development workflows.

Physicochemical Properties of N-Boc-2-aminobenzyl Alcohol

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective application in process development and scale-up. The salient properties of N-Boc-2-aminobenzyl alcohol are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 164226-32-8 | |

| Molecular Formula | C₁₂H₁₇NO₃ | |

| Molecular Weight | 223.27 g/mol | |

| Appearance | Liquid | |

| Density | 1.094 g/mL at 25 °C | |

| Refractive Index | n20/D 1.527 |

The Core Utility: A Gateway to Medicinally Privileged Scaffolds

The primary application of N-Boc-2-aminobenzyl alcohol in research and drug development is as a precursor to quinazoline and quinazolinone derivatives. The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on the aniline nitrogen is the key to its utility. This protecting group allows for the selective manipulation of other functional groups within the molecule and can be removed under specific acidic conditions to reveal the free amine, which is then poised for cyclization reactions.

The Quinazoline and Quinazolinone Scaffolds: A Cornerstone in Medicinal Chemistry

The quinazoline and quinazolinone ring systems are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1] These nitrogen-containing heterocycles are found in numerous natural products and have been incorporated into a multitude of approved drugs and clinical candidates.[2]

The pharmacological importance of this scaffold is vast and includes:

-

Anticancer Activity : Many quinazoline derivatives are potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which are crucial for cancer cell proliferation and survival.[3][4] Marketed drugs like Gefitinib and Erlotinib are prominent examples.[2]

-

Antimicrobial Properties : Certain quinazolinone derivatives have demonstrated significant activity against various bacterial and fungal strains.[2]

-

Anti-inflammatory Effects : The scaffold has been explored for its potential in modulating inflammatory pathways.[5][6]

-

Antihypertensive Action : Drugs like Prazosin, which feature a quinazoline core, are used to treat high blood pressure.[2]

-

Antiviral and Antimalarial Potential : Research has shown the utility of quinazoline derivatives in combating viral infections and malaria.[3][6]

The diverse biological activities of these scaffolds underscore the importance of synthetic intermediates like N-Boc-2-aminobenzyl alcohol that facilitate their efficient and controlled synthesis.[5]

Experimental Protocol: Synthesis of a Quinazolinone Intermediate

The following is a representative, detailed experimental protocol for the synthesis of an N-Boc-protected quinazolinone, illustrating the practical application of N-Boc-2-aminobenzyl alcohol. This protocol is a synthesized example based on established chemical principles for quinazolinone formation.

Objective: To synthesize a 2,3-disubstituted N-Boc-quinazolin-4(3H)-one derivative.

Materials:

-

N-Boc-2-aminobenzyl alcohol (1.0 eq)

-

An appropriate aldehyde (e.g., benzaldehyde) (1.1 eq)

-

An appropriate isocyanide (e.g., tert-butyl isocyanide) (1.2 eq)

-

Methanol (solvent)

-

Scandium(III) triflate (Sc(OTf)₃) (catalyst, 10 mol%)

-

Dichloromethane (DCM) for extraction

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add N-Boc-2-aminobenzyl alcohol (1.0 eq) and dissolve it in methanol (0.2 M).

-

Add the aldehyde (1.1 eq) to the solution and stir for 10 minutes at room temperature.

-

Add the isocyanide (1.2 eq) to the reaction mixture.

-

Finally, add the scandium(III) triflate catalyst (10 mol%) to the flask.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Dissolve the residue in dichloromethane (DCM) and transfer it to a separatory funnel.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-Boc-quinazolin-4(3H)-one derivative.

Causality behind Experimental Choices:

-

The use of a Lewis acid catalyst like scandium(III) triflate facilitates the multi-component reaction by activating the aldehyde and promoting the cyclization cascade.

-

The Boc group on the starting material ensures that the aniline nitrogen does not interfere with the initial steps of the reaction and allows for a controlled cyclization.

-

The choice of a multi-component reaction strategy is for efficiency, as it allows for the rapid assembly of a complex heterocyclic core in a single step from simple starting materials.

Visualizing the Synthetic Workflow

The following diagram illustrates the general synthetic strategy for the construction of a quinazolinone core utilizing N-Boc-2-aminobenzyl alcohol, followed by the deprotection step to yield the final product.

Caption: Synthetic workflow for quinazolinone synthesis and deprotection.

Signaling Pathways and Mechanism of Action of Resulting Compounds

While N-Boc-2-aminobenzyl alcohol itself does not have a direct mechanism of action on biological pathways, the quinazolinone derivatives synthesized from it often target key signaling pathways implicated in disease, particularly cancer. A prominent example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Caption: Inhibition of the EGFR signaling pathway by a quinazolinone derivative.

In this pathway, the binding of a ligand like EGF to its receptor (EGFR) triggers a cascade of events leading to cell growth and proliferation. Quinazolinone-based inhibitors can bind to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its activation and thereby blocking downstream signaling.[4] This mechanism is a cornerstone of targeted cancer therapy.

Conclusion: A Strategically Important Tool for Drug Discovery

N-Boc-2-aminobenzyl alcohol is a testament to the importance of well-designed synthetic intermediates in the drug discovery process. Its value is not in its own biological activity, but in the enabling role it plays in the construction of medicinally privileged heterocyclic scaffolds. The Boc protecting group provides the necessary control for the synthesis of complex quinazoline and quinazolinone derivatives, which are at the forefront of research in oncology and other therapeutic areas. For researchers and drug development professionals, a deep understanding of the properties and applications of such building blocks is essential for the continued innovation of novel and effective therapeutics.

References

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.[Link]

-

Pharmacological Importance of Quinazoline-Based Drugs. ResearchGate.[Link]

-

Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. PubMed.[Link]

-

Chemistry and Pharmacology of Quinazoline Scaffolds-a review. ResearchGate.[Link]

-

An Explicative Review on the Progress of Quinazoline Scaffold as Bioactive Agents in the Past Decade. Bentham Science Publishers.[Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. OUCI.[Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. ResearchGate.[Link]

-

Full article: Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review (2011–2016). Taylor & Francis Online.[Link]

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH.[Link]

-

Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central.[Link]

-

Transition-metal-catalyzed synthesis of quinazolines: A review. PMC - NIH.[Link]

-

Synthesis of quinazolines. Organic Chemistry Portal.[Link]

-

Intramolecular cyclization of N‐Boc derivatives 13. Reaction conditions. ResearchGate.[Link]

-

The synthesis of quinolines from 2-aminobenzylic alcohols. ResearchGate.[Link]

-

Quinoline synthesis from 2‐aminobenzyl alcohol by Knölker's complex. ResearchGate.[Link]

-

Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. PMC - NIH.[Link]

-

Rational design of N-heterocyclic compound classes via regenerative cyclization of diamines. PMC - PubMed Central.[Link]

-

Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction. Wiley Online Library.[Link]

-

Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. PMC - NIH.[Link]

-

The Journal of Organic Chemistry Ahead of Print. ACS Publications.[Link]

-

One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses.[Link]

-

Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines | Request PDF. ResearchGate.[Link]

-

Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. Organic Chemistry Portal.[Link]

Sources

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benthamdirect.com [benthamdirect.com]

An In-depth Technical Guide to tert-Butyl (2-(hydroxymethyl)phenyl)carbamate as a Protecting Group for Amines

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern organic synthesis, particularly within the pharmaceutical and drug development sectors, the judicious use of protecting groups is a cornerstone of success. The ability to mask the reactivity of a functional group, perform chemical transformations elsewhere in the molecule, and then cleanly remove the protecting group is a critical strategic element. Among the myriad of protecting groups for amines, carbamates, and specifically the tert-butoxycarbonyl (Boc) group, have established themselves as indispensable tools due to their predictable reactivity and stability.[1][2] This technical guide delves into a specialized variant, tert-Butyl (2-(hydroxymethyl)phenyl)carbamate , exploring its synthesis, unique reactivity profile, and strategic applications as a protecting group for amines.

Introduction: The Strategic Imperative of Amine Protection

Amines are fundamental functional groups, ubiquitous in pharmaceuticals and bioactive molecules. Their inherent nucleophilicity and basicity, however, often lead to undesirable side reactions during multi-step synthetic sequences.[3] Protecting groups for amines are therefore essential to:

-

Prevent unwanted reactions: Masking the amine's reactivity towards electrophiles and oxidizing agents.[4]

-

Improve solubility: Modifying the polarity of the molecule to enhance its solubility in organic solvents.

-

Direct reaction pathways: Influencing the stereochemical outcome of reactions through steric hindrance.

The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule—a concept known as orthogonality.[5] Carbamates, such as the widely used Boc group, fulfill many of these criteria, offering a balance of stability and controlled lability.[6][7]

Synthesis of this compound: A Practical Protocol

The synthesis of this compound is readily achieved from the commercially available starting material, 2-aminobenzyl alcohol. The reaction involves the formation of a carbamate linkage through the nucleophilic attack of the amino group on an electrophilic Boc-donating reagent, most commonly di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Aminobenzyl alcohol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable base (e.g., triethylamine (NEt₃) or sodium bicarbonate (NaHCO₃))

-

Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

Procedure:

-

Dissolve 2-aminobenzyl alcohol (1.0 equivalent) in the chosen anhydrous solvent.

-

Add the base (1.1-1.5 equivalents).

-

To this stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound as a solid.

Causality of Experimental Choices:

-

Solvent: Anhydrous aprotic solvents like DCM or THF are chosen to prevent hydrolysis of the Boc anhydride and to ensure good solubility of the reactants.

-

Base: A mild base is employed to neutralize the acidic byproduct of the reaction (tert-butanol and carbon dioxide from the decomposition of the mixed anhydride intermediate), driving the reaction to completion. Triethylamine is a common choice due to its volatility, which simplifies workup.

-

Stoichiometry: A slight excess of Boc₂O and base ensures the complete consumption of the starting amine.

Visualization of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

The Dual Reactivity: Protection and the Influence of the Ortho-Hydroxymethyl Group

The defining feature of this compound as a protecting group is the presence of the ortho-hydroxymethyl substituent. This seemingly minor modification introduces a fascinating element of dual reactivity, influencing both the stability of the protected amine and the deprotection pathway.

Amine Protection: Stability Profile

Similar to the standard Boc group, the carbamate linkage in this compound effectively shields the amine from a wide array of reagents and reaction conditions.

| Condition | Stability of this compound |

| Basic Conditions | Generally stable |

| Nucleophilic Attack | Generally stable |

| Catalytic Hydrogenation | Stable |

| Mild Acidic Conditions | Labile |

| Strong Acidic Conditions | Labile |

This stability profile allows for a high degree of orthogonality in multi-step syntheses, enabling transformations in the presence of the protected amine that would otherwise be incompatible.

Deprotection and the Intramolecular Cyclization Pathway

The deprotection of a standard Boc-protected amine is typically achieved under acidic conditions, proceeding through the formation of a stable tert-butyl cation.[8] However, in the case of this compound, the ortho-hydroxymethyl group can act as an internal nucleophile, leading to an intramolecular cyclization reaction under both acidic and basic conditions to form a stable 1,3-benzoxazin-2-one derivative.[4]

Mechanism of Acid-Catalyzed Deprotection and Cyclization:

-

Protonation of the carbamate carbonyl oxygen enhances the electrophilicity of the carbonyl carbon.

-

The neighboring hydroxyl group attacks the activated carbonyl carbon in an intramolecular fashion.

-

This is followed by the elimination of tert-butanol and subsequent deprotonation to yield the 1,3-benzoxazin-2-one.

Visualization of the Deprotection/Cyclization Mechanism:

Caption: Acid-catalyzed deprotection and cyclization pathway.

This intramolecular cyclization represents a unique "self-cleaving" mechanism that can be advantageous in certain synthetic contexts. The formation of the stable heterocyclic ring can drive the deprotection to completion under milder conditions than those typically required for standard Boc deprotection.

Strategic Applications and Considerations

The unique properties of this compound lend themselves to specific strategic applications in organic synthesis.

-

Traceless Protection: The cyclization-deprotection mechanism can be considered a "traceless" method in the sense that the protecting group is not simply removed but is incorporated into a stable, often easily separable, byproduct.

-

Sequential Protection/Deprotection: The lability of this group under specific conditions allows for its selective removal in the presence of other, more robust protecting groups, enabling complex, multi-step transformations.

-

Synthesis of 1,3-Benzoxazin-2-ones: Beyond its role as a protecting group, this molecule serves as a valuable precursor for the synthesis of 1,3-benzoxazin-2-one derivatives, a class of compounds with reported biological activities.[6]

Causality in Experimental Choices for Deprotection:

-

Acidic Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common choice for effecting the deprotection and cyclization. The strength of the acid and the reaction temperature can be tuned to control the rate of the reaction.

-

Basic Deprotection: While less common for standard Boc groups, the intramolecular cyclization can also be induced under basic conditions, where the deprotonated hydroxyl group acts as the nucleophile. The choice of base and solvent is critical to avoid competing side reactions.

Conclusion: A Versatile Tool for the Synthetic Chemist

This compound represents more than just another amine protecting group. The presence of the ortho-hydroxymethyl group imparts a unique reactivity profile, offering a "self-cleaving" deprotection pathway through intramolecular cyclization. This feature provides an alternative to standard acid-labile deprotection methods and opens up new strategic possibilities in the design of complex synthetic routes. For researchers and drug development professionals, understanding the synthesis, stability, and dual reactivity of this specialized carbamate is key to leveraging its full potential in the pursuit of novel and complex molecular architectures.

References

-

Coleman, G. H., & Johnson, H. L. (n.d.). o-Aminobenzyl alcohol. Organic Syntheses Procedure. Retrieved from [Link]

-

Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. (n.d.). Retrieved from [Link]

-

Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved from [Link]

-

Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(7), 1446–1463. Retrieved from [Link]

-

Novel Use of Substituted 1,4-Dihydrobenz[d][1][9]oxazin-2-ones in the Synthesis of Important Aminomethyl o-Nitroanilines. (n.d.). ACS Publications. Retrieved from [Link]

-

tert-Butyl (2-hydroxy-1-phenylethyl)carbamate. (n.d.). PubChem. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

How can we protect an amino group leaving an alcohol group free? (2014, June 14). ResearchGate. Retrieved from [Link]

-

tert-Butyl carbamate. (n.d.). SpectraBase. Retrieved from [Link]

-

tert-Butyl (2-aminophenyl)carbamate characterization data. (n.d.). Retrieved from [Link]

-

Recent Advances in the Protection of Amine Functionality: A Review. (2020, June 17). ResearchGate. Retrieved from [Link]

-

Piovan, L., Pasquini, M. D., & Andrade, L. H. (2011). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. Molecules, 16(9), 7523–7533. Retrieved from [Link]

-

Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Retrieved from [Link]

-

Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Investigation for the easy and efficient synthesis of 1H-benzo[d][1][9]oxazine-2,4-diones. (2019, August 4). National Institutes of Health. Retrieved from [Link]

-

Why is an allyloxycarbonyl (Alloc) protection group more acid-stable than tert-butyloxycarbonyl (Boc) protecting group? (2021, June 26). Chemistry Stack Exchange. Retrieved from [Link]

-

Simple grinding-induced reactions of 2-aminobenzyl alcohol and benzaldehyde derivatives, a rapid synthetic route to 3,1-benzoxazines. (2011, August 7). ResearchGate. Retrieved from [Link]

-

Synthesis of 4H-3,1-benzoxazine derivatives from 2-aminobenzyl alcohol and various aldehydes using a commercial copper(I) iodide catalyst. (n.d.). ResearchGate. Retrieved from [Link]

-

Indirect Friedländer synthesis of quinolines from 2-aminobenzyl alcohol. (n.d.). ResearchGate. Retrieved from [Link]

-

Amino Protecting Groups Stability. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Carbamate base-catalyzed hydrolysis mechanisms. (n.d.). ResearchGate. Retrieved from [Link]

-

Development of a Sulfamate Tethered Aza-Michael Cyclization Allows for the Preparation of (−)-Negamycin tert-Butyl Ester. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

- 1. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Solubility and Stability of tert-Butyl (2-(hydroxymethyl)phenyl)carbamate

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of tert-Butyl (2-(hydroxymethyl)phenyl)carbamate, a key building block in pharmaceutical and organic synthesis. Directed at researchers, scientists, and drug development professionals, this document delves into the solubility and stability characteristics of this compound. It offers not only a synthesis of available data but also detailed, field-proven experimental protocols for the determination of these essential parameters. By explaining the causality behind experimental choices and providing self-validating systems, this guide aims to equip researchers with the necessary tools to effectively handle, formulate, and analyze this important carbamate derivative.

Introduction: The Role and Importance of this compound

This compound, also known as N-Boc-2-aminobenzyl alcohol, is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a Boc-protected amine and a primary alcohol on a phenyl ring, making it a versatile intermediate for the synthesis of a wide range of complex molecules, including pharmaceutical ingredients and other fine chemicals. The tert-butyloxycarbonyl (Boc) protecting group is favored for its stability under various conditions and its facile, selective removal under acidic or thermal conditions.[1][2]

A thorough understanding of the solubility and stability of this compound is paramount for its effective use. Solubility dictates the choice of solvents for reactions, purification, and formulation, directly impacting reaction kinetics and yield. Stability, on the other hand, determines the compound's shelf-life, appropriate storage conditions, and potential degradation pathways, which is crucial for ensuring the purity and safety of the final products. This guide provides a detailed exploration of these two critical attributes.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of this compound is essential before delving into its solubility and stability.

| Property | Value | Source(s) |

| CAS Number | 164226-32-8 | [3][4][5] |

| Molecular Formula | C₁₂H₁₇NO₃ | [4] |

| Molecular Weight | 223.27 g/mol | [4] |

| Physical Form | Off-white to yellow solid or liquid | [6] |

| Storage Temperature | 2-8 °C (Refrigerator) | [5] |

Note on Physical Form: Supplier information presents conflicting data on the physical state at room temperature, with some listing it as a liquid[6] and others as a solid. This variability may be due to the presence of impurities or different polymorphic forms. It is recommended that users verify the physical state of their specific batch upon receipt.

Solubility Profile

The solubility of a compound is a critical parameter that influences its handling, reactivity, and bioavailability. While specific quantitative solubility data for this compound is not extensively published, a robust understanding can be derived from the solubility of its structural components and analogous compounds.

Predicted Solubility

The structure of this compound, containing both a nonpolar Boc group and a polar hydroxymethyl group, suggests a degree of amphiphilicity.

-

Aqueous Solubility: The presence of the hydroxymethyl group, capable of hydrogen bonding, is expected to impart some aqueous solubility. For comparison, the parent compound, benzyl alcohol, exhibits moderate solubility in water (approximately 4 g/100 mL)[7]. However, the bulky, hydrophobic tert-butyl group will likely reduce the overall aqueous solubility compared to benzyl alcohol.

-

Organic Solubility: The Boc group and the phenyl ring contribute to its lipophilicity, suggesting good solubility in a range of organic solvents. N-Boc protected compounds are generally soluble in solvents like dichloromethane, chloroform, ethyl acetate, and alcohols[8][9]. The presence of the hydroxyl group may also enhance solubility in polar organic solvents.

Table of Predicted Solubility:

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly to Moderately Soluble | Hydroxymethyl group promotes solubility, while the Boc and phenyl groups hinder it. |

| Methanol, Ethanol | Soluble to Freely Soluble | Polar protic solvents capable of hydrogen bonding with the hydroxyl and carbamate groups. |

| Dichloromethane, Chloroform | Soluble to Freely Soluble | Good solvents for N-Boc protected compounds. |

| Ethyl Acetate | Soluble | Common solvent for moderately polar organic compounds. |

| Acetonitrile | Soluble | Polar aprotic solvent. |

| Hexane, Heptane | Sparingly Soluble to Insoluble | Nonpolar solvents are unlikely to effectively solvate the polar functional groups. |

| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Freely Soluble | Highly polar aprotic solvents that are excellent solubilizers for a wide range of organic molecules. |

Experimental Determination of Solubility

For drug development and process chemistry, experimentally determined solubility data is indispensable. The following protocols outline established methods for determining both kinetic and thermodynamic solubility.

This high-throughput method is ideal for early-stage discovery to quickly assess solubility from a DMSO stock solution.

Experimental Protocol: Kinetic Solubility Determination

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.

-

Equilibration: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.

Causality: The rapid precipitation upon addition to an aqueous environment from a supersaturated DMSO stock provides a "kinetic" measure of solubility, which is often more relevant to in vitro biological assays than thermodynamic solubility.

This method determines the true equilibrium solubility of the solid compound and is crucial for formulation and process development.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the desired solvent (e.g., water, buffers of different pH, organic solvents).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw a known volume of the supernatant, ensuring no solid is transferred.

-

Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as the HPLC-UV method described in Section 5.

-

Solubility Calculation: The measured concentration in the supernatant represents the thermodynamic solubility.

Causality: By allowing the system to reach equilibrium between the solid and dissolved states, this method provides a thermodynamically stable and reproducible solubility value.

Caption: Predicted degradation pathways.

Analytical Method for Quantification

A robust and validated analytical method is essential for accurately determining the concentration of this compound in solubility and stability studies. A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is well-suited for this purpose.

Experimental Protocol: Stability-Indicating HPLC-UV Method

-

Instrumentation: An HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-2 min: 95% A, 5% B

-

2-15 min: Linear gradient to 5% A, 95% B

-

15-18 min: Hold at 5% A, 95% B

-

18.1-22 min: Return to 95% A, 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve samples in a 50:50 mixture of water and acetonitrile.

Causality: The C18 stationary phase provides good retention for the moderately nonpolar analyte. The gradient elution allows for the separation of the parent compound from more polar degradation products (which will elute earlier) and potentially less polar impurities. The use of a UV detector at 254 nm is appropriate for the aromatic nature of the compound. This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Conclusion

This technical guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific quantitative data for this compound is limited in the public domain, this guide empowers researchers with the necessary knowledge and detailed experimental protocols to generate this critical data in their own laboratories. A thorough characterization of these properties is a prerequisite for the successful application of this versatile building block in drug discovery and development, ensuring the efficiency of synthetic processes and the quality and safety of the resulting products.

References

- Organic Syntheses Procedure. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)

- PubChem. (n.d.). tert-Butyl (2-hydroxy-1-phenylethyl)

- Sigma-Aldrich. (n.d.). tert-Butyl (4-(hydroxymethyl)phenyl)

- Benchchem. (n.d.).

- ChemicalBook. (2025).

- Chemsrc. (2025). CAS#:164226-32-8 | tert-Butyl (2-(hydroxymethyl)phenyl)

- ChemicalBook. (2025). 4-Aminobenzyl alcohol.

- ChemBK. (2024). 4-Aminobenzyl alcohol.

- PubChem. (n.d.). tert-butyl N-(2-hydroxyethyl)

- Vibrant Pharma Inc. (n.d.). tert-Butyl (2-(hydroxymethyl)phenyl)

- ResearchGate. (n.d.). Synthesis of tert-butyl (2-acetylphenyl)

- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- Wikipedia. (n.d.). Benzyl alcohol.

- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.

- Google Patents. (n.d.).

- Benchchem. (n.d.). Addressing solubility issues of Boc-Aminooxy-PEG4-CH2-Boc in organic solvents.

- Benchchem. (n.d.). Technical Guide: Solubility of tert-Butyl (7-aminoheptyl)

- Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.

- 捷化医药. (n.d.). tert-butyl (2-(hydroxymethyl)phenyl)

- International Journal of Pharmaceutical Investigation. (n.d.).

- BLDpharm. (n.d.). 144072-29-7|tert-Butyl (4-(hydroxymethyl)phenyl)

- ResearchGate. (n.d.).

- Pharmaffiliates. (n.d.). CAS No : 1044935-95-6 | Product Name : tert-Butyl tert-butyl(2-hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)ethyl)

- PubChem. (n.d.).

- SciSpace. (n.d.).

- PubMed. (n.d.).

- ResearchGate. (n.d.).

- PubChem. (n.d.). Tert-Butylbenzene.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.

- Jetir.Org. (n.d.). Stability-indicating RP-HPLC method for the determination of doxepin, benzyl alcohol and capsaicin in bulk & pharmaceutical dosage forms.

- Sigma-Aldrich. (n.d.). N-Boc-2-aminobenzyl alcohol 97%.

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. mdpi.com [mdpi.com]

- 3. CAS#:164226-32-8 | this compound | Chemsrc [chemsrc.com]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. jiehuapharma.com [jiehuapharma.com]

- 6. N-Boc-2-aminobenzyl alcohol 97 164226-32-8 [sigmaaldrich.com]

- 7. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 8. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Spectroscopic Data of tert-Butyl (2-(hydroxymethyl)phenyl)carbamate

For the attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: The Role of Spectroscopic Data in Modern Chemistry

In the landscape of contemporary chemical research and pharmaceutical development, the unambiguous structural elucidation of molecules is a foundational pillar. It is upon this certainty that hypotheses are built, reaction mechanisms are understood, and the safety and efficacy of new therapeutic agents are established. This guide provides a detailed spectroscopic analysis of tert-Butyl (2-(hydroxymethyl)phenyl)carbamate, a versatile building block in organic synthesis. By presenting and interpreting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to provide a definitive analytical reference for scientists working with this compound.

Structural Overview and Synthetic Relevance

This compound is characterized by a benzene ring ortho-substituted with a hydroxymethyl group (-CH₂OH) and a tert-butoxycarbonyl (Boc) protected amine (-NHBoc). This trifunctional nature makes it a valuable intermediate for the synthesis of a variety of nitrogen-containing heterocyclic compounds and other complex molecular architectures. The Boc protecting group provides a stable yet readily cleavable handle for the amine, while the primary alcohol offers a site for further functionalization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural determination for organic molecules in solution. It provides granular information about the chemical environment, connectivity, and through-space proximity of NMR-active nuclei.

¹H NMR Spectroscopy: Mapping the Proton Environments

Proton NMR provides a quantitative and qualitative picture of the hydrogen atoms within a molecule.

Experimental Protocol: Acquiring High-Quality ¹H NMR Data

-

Sample Preparation: A solution is prepared by dissolving 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of labile protons (NH and OH).

-

Instrumental Setup: Data is typically acquired on a spectrometer with a field strength of 300 MHz or higher to ensure adequate resolution of aromatic signals.

-

Data Acquisition: A standard one-pulse experiment is utilized. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.

-

Data Processing: The resulting free induction decay (FID) is subjected to Fourier transformation, phasing, and baseline correction. The chemical shift axis is calibrated against the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Data Interpretation and Rationale

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~8.0 - 9.0 | Broad Singlet | 1H | N-H | The carbamate proton is often broad due to quadrupolar coupling with the nitrogen atom and potential chemical exchange. Its chemical shift is highly solvent and concentration-dependent. |

| ~7.4 - 7.0 | Multiplet | 4H | Ar-H | The four protons on the ortho-disubstituted benzene ring give rise to a complex multiplet pattern due to spin-spin coupling. |

| ~4.6 | Singlet/D | 2H | CH₂ OH | The benzylic protons are adjacent to the electron-withdrawing aromatic ring and oxygen atom, resulting in a downfield shift. They may appear as a singlet or a doublet if coupled to the hydroxyl proton. |

| Variable | Broad Singlet | 1H | CH₂OH | The hydroxyl proton is labile and its chemical shift is highly dependent on solvent, concentration, and temperature. It often appears as a broad singlet. |

| ~1.5 | Singlet | 9H | C(CH₃ )₃ | The nine protons of the tert-butyl group are chemically equivalent and therefore appear as a sharp, intense singlet. |

¹³C NMR Spectroscopy: Probing the Carbon Framework

Carbon NMR provides a signal for each unique carbon atom in the molecule, offering a direct count of the carbon environments.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample and Instrument: The same sample and spectrometer as for ¹H NMR can be used.

-

Acquisition: A proton-decoupled experiment is standard, which simplifies the spectrum by removing C-H coupling, resulting in a single peak for each carbon. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required.

-

Processing: Similar to ¹H NMR, the data is processed and calibrated against the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Data Interpretation and Rationale

| Chemical Shift (δ) ppm | Assignment | Rationale for Assignment |

| ~155 | C =O | The carbonyl carbon of the carbamate is significantly deshielded and appears in the characteristic downfield region for carbonyls. |

| ~136 - 120 | Ar-C | The six aromatic carbons give rise to signals in this region. Quaternary carbons will typically have lower intensities. |

| ~80 | C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~63 | CH₂ OH | The benzylic carbon attached to the hydroxyl group. |

| ~28 | C(CH₃ )₃ | The three equivalent methyl carbons of the tert-butyl group. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: A background spectrum of the empty ATR crystal is recorded, followed by the sample spectrum. The instrument records the absorbance of infrared light over a range of wavenumbers (typically 4000-400 cm⁻¹).

Interpretation of Key Vibrational Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Significance |

| ~3400 (broad) | O-H stretch | Alcohol | The broadness of this peak is indicative of hydrogen bonding. |

| ~3350 | N-H stretch | Carbamate | A characteristic stretching vibration for the N-H bond in the carbamate. |

| ~3100-3000 | C-H stretch | Aromatic | Stretching vibrations of the C-H bonds on the benzene ring. |

| ~2980-2850 | C-H stretch | Aliphatic | Stretching vibrations of the C-H bonds in the tert-butyl and methylene groups. |

| ~1700 | C=O stretch | Carbamate | A strong, sharp absorption characteristic of the carbamate carbonyl group. |

| ~1600, ~1480 | C=C stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene ring. |

| ~750 | C-H bend | Aromatic | Out-of-plane bending vibration that can be indicative of the ortho-substitution pattern. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers further structural clues.

Experimental Protocol: Electrospray Ionization (ESI) MS

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile.

-

Ionization: The solution is introduced into the ESI source, where it is nebulized and ionized, typically by protonation [M+H]⁺ or sodiation [M+Na]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Data Interpretation

| m/z (mass-to-charge ratio) | Interpretation | Significance |

| 224.1281 (calculated) | [M+H]⁺ | The protonated molecular ion, confirming the molecular weight of 223.1208 g/mol .[1] |

| 246.1100 (calculated) | [M+Na]⁺ | The sodium adduct of the molecular ion, a common observation in ESI-MS. |

| 168.0655 (calculated) | [M+H - C₄H₈]⁺ | A characteristic fragment resulting from the loss of isobutylene from the tert-butyl group. |

| 124.0757 (calculated) | [M+H - C₅H₉NO₂]⁺ | Corresponds to the 2-(hydroxymethyl)aniline fragment after loss of the Boc group. |

Integrated Spectroscopic Data Workflow

The true power of these techniques is realized when the data is integrated to build a cohesive structural picture. The workflow below illustrates this synergistic approach.

Caption: A flowchart illustrating the integrated workflow for spectroscopic structure elucidation.

Conclusion: A Self-Validating Spectroscopic Profile

The collective NMR, IR, and MS data for this compound provide a robust and self-validating analytical profile. Each technique offers a unique and complementary piece of structural information, and together they unequivocally confirm the identity and purity of the compound. This guide serves as a comprehensive reference, empowering researchers to confidently utilize this key synthetic intermediate in their work.

References

-

Chemsrc. This compound. [Link]

Sources

potential applications of tert-Butyl (2-(hydroxymethyl)phenyl)carbamate in organic synthesis

An In-depth Technical Guide to the Synthetic Applications of tert-Butyl (2-(hydroxymethyl)phenyl)carbamate

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, also known as N-Boc-2-aminobenzyl alcohol, is a synthetically versatile bifunctional molecule that has emerged as a valuable building block in modern organic synthesis. Its structure uniquely combines a primary alcohol and a tert-butyloxycarbonyl (Boc) protected aniline on an aromatic scaffold. This arrangement allows for selective manipulation of either functional group, providing a strategic entry point for the construction of a wide array of complex molecules, particularly nitrogen-containing heterocycles. This guide provides an in-depth exploration of the reactivity of this compound, detailing field-proven protocols and explaining the mechanistic rationale behind its key transformations. It is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this reagent's full potential.

Core Molecular Attributes and Strategic Value

At the heart of this compound's utility are its two orthogonal functional groups: the nucleophilic primary alcohol and the acid-labile Boc-protected amine.

-

The N-Boc Group: The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[1] Its chief advantage is its stability under a wide range of conditions (e.g., basic, hydrogenolytic, and mildly acidic conditions) while being readily cleaved under stronger anhydrous acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2] This cleavage proceeds via a stable tert-butyl cation, which liberates the free amine and generates carbon dioxide and isobutylene.[2][3] This predictable reactivity allows for the selective unmasking of the aniline nitrogen at a desired stage of a synthetic sequence.

-

The Hydroxymethyl Group: The primary alcohol serves as a versatile handle for a variety of classical transformations. It can be readily oxidized to the corresponding aldehyde, esterified, or converted into an ether. Each of these transformations creates a new key intermediate, significantly expanding the synthetic possibilities.

The strategic placement of these two groups in an ortho relationship on the phenyl ring is critical. It pre-organizes the molecule for intramolecular cyclization reactions, making it an excellent precursor for fused heterocyclic systems like quinolines, indoles, and quinazolines.[4]

Transformations of the Hydroxymethyl Group

The primary alcohol is often the first site of modification, with its oxidation to an aldehyde being the most pivotal transformation.

Chemoselective Oxidation to the Aldehyde

The conversion of the hydroxymethyl group to a formyl group yields tert-butyl (2-formylphenyl)carbamate, a crucial intermediate for constructing heterocycles via condensation reactions. The primary challenge is to achieve this oxidation with high chemoselectivity, avoiding over-oxidation to the carboxylic acid and preserving the acid-sensitive Boc group. While many reagents can effect this transformation, modern catalysis-based methods are preferred for their mildness and efficiency.

A highly effective and mild protocol utilizes a copper(I)/TEMPO catalyst system with molecular oxygen as the terminal oxidant.[5] This method operates at room temperature and avoids the use of stoichiometric heavy-metal oxidants. The causality for this choice is rooted in efficiency and selectivity; the catalytic cycle ensures that the alcohol is converted cleanly to the aldehyde without affecting the Boc-protected amine.[5]

| Method | Reagents/Catalyst | Conditions | Typical Yield | Key Advantages/Considerations |

| Cu/TEMPO Catalysis | CuI (10 mol%), TEMPO (1 mol%), DMAP (10 mol%) | O₂ balloon, CH₃CN, Room Temp. | >85% | Mild, environmentally friendly (O₂ oxidant), highly chemoselective.[5] |

| TCCA/TEMPO | Trichloroisocyanuric acid (TCCA), TEMPO (catalytic) | CH₂Cl₂, Room Temp. | High | Metal-free, rapid, and efficient for benzylic alcohols.[6] |

| Swern Oxidation | Oxalyl chloride, DMSO, Et₃N | Anhydrous CH₂Cl₂, -78 °C to RT | >90% | High yield, but requires cryogenic temperatures and produces stoichiometric waste (dimethyl sulfide). |

| Dess-Martin | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp. | >90% | Reliable and mild, but the reagent is expensive and potentially explosive. |

Detailed Protocol 1: Copper-Catalyzed Aerobic Oxidation

This protocol is adapted from a demonstrated chemoselective oxidation of aminobenzyl alcohols.[5]

Objective: To synthesize tert-butyl (2-formylphenyl)carbamate from this compound.

Materials:

-

This compound (1.0 mmol, 223 mg)

-

Copper(I) iodide (CuI) (0.1 mmol, 19 mg)

-

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (0.01 mmol, 1.6 mg)

-

4-Dimethylaminopyridine (DMAP) (0.1 mmol, 12 mg)

-

Acetonitrile (CH₃CN), 5 mL

-

Oxygen (O₂) balloon

Procedure:

-

To a 25 mL round-bottom flask, add this compound, CuI, TEMPO, and DMAP.

-

Evacuate and backfill the flask with oxygen from a balloon three times.

-

Add acetonitrile (5 mL) and ensure the flask is sealed under the O₂ balloon atmosphere.

-

Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion (typically 3-6 hours), quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldehyde.

Trustworthiness: The inclusion of DMAP is critical; in its absence, the reaction does not proceed efficiently under these conditions.[5] The catalytic system ensures that no N-oxidation byproducts are formed, validating the protocol's chemoselectivity.

Ether and Ester Formation

The hydroxymethyl group can also be readily converted to ethers and esters, providing handles for attaching linkers or modulating physicochemical properties.

-

Etherification: Standard Williamson ether synthesis conditions, such as using sodium hydride (NaH) to deprotonate the alcohol followed by quenching with an alkyl halide (e.g., benzyl bromide), are effective. A more modern and milder alternative involves using 2-benzyloxypyridine and methyl triflate, which generates the active benzylation reagent in situ under neutral conditions.[7]

-

Esterification: For ester synthesis, coupling the alcohol with a carboxylic acid using carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI or EDC) in the presence of a catalyst like DMAP or HOBt is a reliable method.[8] Alternatively, reaction with an acid chloride or anhydride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) provides the ester in high yield.

Transformations of the N-Boc Group

The primary reaction of the carbamate is its cleavage to reveal the free aniline, a critical step for many subsequent cyclization or coupling reactions.

Acid-Catalyzed Deprotection

The Boc group is designed for facile removal under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by loss of the stable tert-butyl cation.

Detailed Protocol 2: Boc Deprotection with Trifluoroacetic Acid (TFA)

Objective: To synthesize 2-aminobenzyl alcohol from this compound.

Materials:

-

This compound (1.0 mmol, 223 mg)

-

Dichloromethane (DCM), anhydrous (4 mL)

-

Trifluoroacetic acid (TFA) (1 mL)

-

Anisole (optional scavenger, 1-2 drops)

Procedure:

-

Dissolve this compound in anhydrous DCM (4 mL) in a round-bottom flask at room temperature. If the substrate is sensitive to alkylation, add a scavenger like anisole.

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA (1 mL) dropwise to the stirred solution. Vigorous gas evolution (CO₂) will be observed.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC indicates complete consumption of the starting material.

-

Concentrate the reaction mixture under reduced pressure to remove the excess DCM and TFA.

-

Dissolve the residue in ethyl acetate and carefully neutralize by washing with a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 2-aminobenzyl alcohol, which can be purified further if necessary.

Expertise & Experience: The formation of the electrophilic tert-butyl cation can lead to unwanted side reactions, particularly alkylation of electron-rich aromatic rings or other nucleophilic sites on the substrate.[2] The addition of a scavenger like anisole or thioanisole is a field-proven technique to trap this cation, preventing byproduct formation and ensuring a cleaner reaction.

Application in Heterocyclic Synthesis

The true power of this compound is realized when these individual transformations are combined in a sequence to build complex heterocyclic scaffolds.

Synthesis of Quinolines via Friedländer Annulation

A prominent application is the synthesis of substituted quinolines. This is typically achieved via a two-step sequence:

-

Oxidation: The starting material is oxidized to tert-butyl (2-formylphenyl)carbamate as described in Protocol 1.

-

Condensation & Cyclization: The resulting aldehyde undergoes a base- or acid-catalyzed condensation with a molecule containing an activated methylene group (e.g., a ketone, ester, or nitrile), followed by cyclization and aromatization to form the quinoline ring. This is known as the Friedländer annulation. The Boc group is often cleaved in situ under the reaction conditions or in a subsequent step.

This strategy leverages the ortho relationship between the masked amine and the aldehyde precursor, providing a convergent and efficient route to the quinoline core, a privileged scaffold in medicinal chemistry.[4]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic platform for the efficient construction of complex molecular architectures. Its bifunctional nature, combined with the reliable and orthogonal reactivity of its alcohol and Boc-protected amine groups, provides chemists with a powerful tool for synthetic design. The protocols and mechanistic insights detailed in this guide underscore its utility, particularly in the synthesis of nitrogen-containing heterocycles. As the demand for novel, drug-like molecules continues to grow, the applications of this versatile building block are poised to expand even further.

References

-

Organic Syntheses Procedure. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from orgsyn.org. [Link]

-

Guria, M. (2018). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. ChemistrySelect. [Link]

-

ResearchGate. (2016). Please suggest me a best recent method of esterification of N-Boc-Amino Acids?. Retrieved from ResearchGate. [Link]

-

Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research. [Link]

-

Ueda, K. (1992). A Novel Method for the Esterification of N-Protected Amino Acids. CORE. [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from Chemistry Steps. [Link]

-

Movassaghi, M., & Schmidt, M. A. (2007). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry. [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from Wikipedia. [Link]

-

ResearchGate. (n.d.). A Convenient Protocol for the Oxidation of Benzyl and Secondary Alcohols to Carbonyl Compounds by Trichoroisocyanuric Acid. Retrieved from ResearchGate. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). tert-Butyl Carbamate (BOC) Deprotection. Retrieved from Wordpress. [Link]

-

ResearchGate. (2024). Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles. Retrieved from ResearchGate. [Link]

Sources

- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. researchgate.net [researchgate.net]

- 5. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]

- 8. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Deployment of tert-Butyl (2-(hydroxymethyl)phenyl)carbamate in Modern Medicinal Chemistry: An In-Depth Technical Guide

Foreword: The Unassuming Architect of Complex Scaffolds

In the intricate tapestry of medicinal chemistry, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of synthons available to the modern chemist, tert-butyl (2-(hydroxymethyl)phenyl)carbamate emerges as a particularly versatile and strategic intermediate. Its unique bifunctional nature, featuring a Boc-protected aniline and a primary benzylic alcohol, offers a powerful platform for the construction of a diverse array of heterocyclic frameworks that are central to numerous drug discovery programs. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core attributes and strategic applications of this invaluable building block. We will delve into its synthesis, explore its reactivity, and showcase its pivotal role in the assembly of medicinally relevant scaffolds, supported by detailed protocols and mechanistic insights.

Core Attributes and Synthesis of the Building Block

This compound, also known as N-Boc-2-aminobenzyl alcohol, is a stable, crystalline solid that serves as a masked form of 2-aminobenzyl alcohol. The presence of the tert-butoxycarbonyl (Boc) protecting group is central to its utility, rendering the otherwise reactive amino group temporarily inert and allowing for selective transformations at the hydroxymethyl position.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis.

| Property | Value | Reference |

| CAS Number | 164226-32-8 | [1][2] |

| Molecular Formula | C₁₂H₁₇NO₃ | [1] |

| Molecular Weight | 223.27 g/mol | [1] |

| Appearance | Liquid | [3] |

| Density | 1.094 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.527 | [3] |

| Storage Conditions | 2-8 °C | [1] |

Synthesis Protocol: Boc Protection of 2-Aminobenzyl Alcohol

The most common and straightforward synthesis of the title compound involves the protection of the commercially available 2-aminobenzyl alcohol with di-tert-butyl dicarbonate (Boc₂O). The causality behind this choice of reagent lies in its high reactivity towards amines and the clean nature of the reaction, which generates gaseous carbon dioxide and volatile tert-butanol as byproducts, simplifying purification.

Experimental Protocol:

-

Dissolution: Dissolve 2-aminobenzyl alcohol (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature. The use of a slight excess of Boc₂O ensures complete conversion of the starting material.

-

Reaction Monitoring: The reaction is typically exothermic and proceeds to completion within a few hours. Progress can be monitored by thin-layer chromatography (TLC) until the starting material is fully consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then redissolved in a suitable organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

-

Final Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure, stable solid.

This protocol is a self-validating system as the purity of the final product can be readily assessed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Spectroscopic Characterization

Expected ¹H NMR (CDCl₃, 400 MHz):

-

δ 7.2-7.5 (m, 4H): Aromatic protons.

-

δ 4.7 (s, 2H): Methylene protons of the hydroxymethyl group.

-

δ 1.5 (s, 9H): tert-Butyl protons of the Boc group.

-

A broad singlet corresponding to the NH proton and a singlet for the OH proton would also be expected, with their chemical shifts being concentration and solvent dependent.

Expected ¹³C NMR (CDCl₃, 100 MHz):

-

δ 154-156: Carbonyl carbon of the Boc group.

-

δ 120-140: Aromatic carbons.

-

δ 80-82: Quaternary carbon of the tert-butyl group.

-

δ 63-65: Methylene carbon of the hydroxymethyl group.

-

δ 28.3: Methyl carbons of the tert-butyl group.

Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The Boc-protected amine is stable under a wide range of conditions, allowing the hydroxymethyl group to be manipulated. Conversely, the Boc group can be selectively removed under acidic conditions to liberate the aniline, which can then participate in a variety of cyclization and condensation reactions.

Reactions at the Hydroxymethyl Group

The primary alcohol functionality can undergo standard transformations such as oxidation to the corresponding aldehyde or carboxylic acid, etherification, or conversion to a leaving group for subsequent nucleophilic substitution. These transformations are generally carried out while the Boc group remains intact, showcasing its robustness.

Deprotection and Subsequent Transformations

The cleavage of the Boc group is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation and carbon dioxide to furnish the free amine.

References

An In-depth Technical Guide to the Putative Mechanism of Action of tert-Butyl (2-(hydroxymethyl)phenyl)carbamate Derivatives